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Introduction
The c-Myc oncogene is a critical transcription factor that is deregulated in a majority of human

cancers, making it a highly sought-after target for therapeutic intervention.[1] Its role in

controlling essential cellular processes such as proliferation, growth, and metabolism has

spurred extensive research into the discovery of small molecule inhibitors.[1] This technical

guide focuses on a specific c-Myc inhibitor, designated as "c-Myc inhibitor 8" or "compound

56". This quinolinone-based compound has demonstrated significant inhibitory activity against

a broad range of cancer cell lines. This document will provide a comprehensive overview of its

discovery, and present its biological activity data. While the detailed synthesis and specific

experimental protocols from the primary patent literature (WO2018021849) are not publicly

available, this guide furnishes a thorough summary of the existing knowledge on this

compound.

Compound Profile
Compound Name: c-Myc inhibitor 8 (also known as compound 56)

Chemical Name: 3-acetyl-8-bromo-5-chloro-2-[[[4-

[(trifluoromethyl)thio]phenyl]methyl]sulfinyl]-4(1H)-Quinolinone

CAS Number: 2173505-97-8
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Molecular Formula: C₁₉H₁₂BrClF₃NO₃S₂

Molecular Weight: 538.79 g/mol

Discovery and Synthesis
c-Myc inhibitor 8 is a novel compound identified for its potential to inhibit the function of the c-

Myc protein. The discovery of this quinolinone-based inhibitor likely resulted from screening

campaigns aimed at identifying small molecules that can interfere with c-Myc's activity, possibly

by disrupting its interaction with its obligate binding partner, Max, or by other mechanisms.

The detailed synthetic route for c-Myc inhibitor 8 is described in the patent application

WO2018021849. Unfortunately, the specific experimental procedures from this patent are not

publicly accessible. However, based on the chemical structure, a plausible synthetic strategy

can be envisioned, likely involving a multi-step process to construct the substituted quinolinone

core, followed by the introduction of the sulfinyl side chain. The synthesis would require careful

control of reaction conditions to achieve the desired stereochemistry at the sulfoxide group, if it

is a single enantiomer.

Mechanism of Action
The precise mechanism of action for c-Myc inhibitor 8 has not been fully elucidated in publicly

available literature. However, small molecule inhibitors of c-Myc generally function through

several mechanisms:[1]

Direct Inhibition: These molecules bind directly to the c-Myc protein, preventing its

heterodimerization with Max. This dimerization is essential for c-Myc to bind to DNA and

activate transcription.

Indirect Inhibition: These inhibitors target proteins that regulate c-Myc expression or stability,

such as BET bromodomain proteins.

Synthetic Lethality: Some compounds are effective in cells with high c-Myc expression by

targeting a vulnerability that is created by the oncogenic activity of c-Myc.

Given its discovery in the context of c-Myc inhibition, it is plausible that c-Myc inhibitor 8 acts

as a direct inhibitor of the c-Myc/Max interaction. Further biophysical and biochemical studies,
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such as AlphaScreen or Surface Plasmon Resonance (SPR), would be necessary to confirm

this hypothesis and to determine its binding affinity and kinetics.

Biological Activity
c-Myc inhibitor 8 has demonstrated potent anti-proliferative activity across a wide range of

human cancer cell lines. The following tables summarize the reported half-maximal inhibitory

concentration (IC₅₀) values.

Table 1: In Vitro Anti-proliferative Activity of c-Myc
Inhibitor 8 in Hematological Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)

HL-60 Acute Promyelocytic Leukemia 1.95

U-937 Histiocytic Lymphoma 1.75

Raji Burkitt's Lymphoma 1.12

Ramos (RAI) Burkitt's Lymphoma 1.86

Daudi Burkitt's Lymphoma 1.25

Jurkat Acute T Cell Leukemia 1.06

MV-4-11 Acute Myeloid Leukemia 1.50

MOLT-4 Acute Lymphoblastic Leukemia 1.66

Data sourced from MedChemExpress.

Table 2: In Vitro Anti-proliferative Activity of c-Myc
Inhibitor 8 in Solid Tumor Cell Lines
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Cell Line Cancer Type IC₅₀ (µM)

KU-19-19 Bladder Cancer 0.90

253J Bladder Cancer 1.11

J82 Bladder Cancer 1.46

T24 Bladder Cancer 0.98

MBT-2 Bladder Cancer 1.18

UM-UC-3 Bladder Cancer 1.25

A549 Lung Cancer 1.70

NCI-H460 Lung Cancer 1.90

MRC-5 Lung (Normal Fibroblast) 1.24

NCI-H23 Lung Cancer 1.04

MDA-MB-231 Breast Cancer 1.45

SK-BR-3 Breast Cancer 1.38

HCC1954 Breast Cancer 1.47

MDA-MB-468 Breast Cancer 1.64

U-251 MG Glioblastoma 1.17

U-138 MG Glioblastoma 1.34

LOX-IMVI Melanoma 1.09

SK-HEP-1 Liver Cancer 1.02

OVCAR-3 Ovarian Cancer 1.09

MIA PaCa-2 Pancreatic Cancer 1.37

HCT 116 Colorectal Cancer 1.19

SW620 Colorectal Cancer 1.91

HCT-15 Colorectal Cancer 1.32
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RKO Colorectal Cancer 1.53

HCT-8 Colorectal Cancer 1.69

DLD-1 Colorectal Cancer 0.80

Data sourced from MedChemExpress.

Experimental Protocols
While the specific protocols used for the initial characterization of c-Myc inhibitor 8 are not

publicly available, this section provides detailed, generalized methodologies for the key

experiments typically employed in the evaluation of c-Myc inhibitors.

Cell Viability Assay (General Protocol)
This protocol describes a common method for determining the IC₅₀ values of a compound

using a colorimetric assay such as MTT or CCK-8.

Cell Seeding:

Harvest cancer cells from culture and perform a cell count.

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete growth medium.

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow

for cell attachment.

Compound Treatment:

Prepare a stock solution of c-Myc inhibitor 8 in DMSO.

Perform serial dilutions of the stock solution in culture medium to achieve the desired final

concentrations (e.g., a range from 0.01 µM to 100 µM).

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment
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control.

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

Cell Viability Measurement (CCK-8 Example):

Add 10 µL of CCK-8 solution to each well.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance from all readings.

Normalize the absorbance values to the vehicle control to determine the percentage of cell

viability.

Plot the percentage of viability against the logarithm of the compound concentration and fit

the data to a dose-response curve to calculate the IC₅₀ value.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay) for c-Myc/Max Interaction
(General Protocol)
This assay is used to screen for inhibitors of the c-Myc/Max protein-protein interaction.

Reagent Preparation:

Reconstitute biotinylated c-Myc and GST-tagged Max proteins in assay buffer.

Prepare a dilution series of c-Myc inhibitor 8 in DMSO and then in assay buffer.

Prepare a suspension of Streptavidin-coated Donor beads and anti-GST-conjugated

Acceptor beads in assay buffer in the dark.

Assay Procedure:
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In a 384-well plate, add the biotinylated c-Myc, GST-tagged Max, and the test compound

or vehicle control.

Incubate at room temperature for 30-60 minutes to allow for protein interaction and

inhibitor binding.

Add the mixture of Donor and Acceptor beads to each well.

Incubate the plate in the dark at room temperature for 1-2 hours.

Signal Detection:

Read the plate on an AlphaScreen-capable plate reader.

Data Analysis:

The signal generated is proportional to the extent of the c-Myc/Max interaction.

Normalize the data to the vehicle control and plot the signal against the inhibitor

concentration to determine the IC₅₀ for the disruption of the protein-protein interaction.

Surface Plasmon Resonance (SPR) for Binding Analysis
(General Protocol)
SPR is used to measure the binding affinity and kinetics of an inhibitor to its target protein.

Protein Immobilization:

Immobilize either c-Myc or Max protein onto a sensor chip surface using standard amine

coupling chemistry.

Binding Measurement:

Prepare a series of dilutions of c-Myc inhibitor 8 in a suitable running buffer.

Inject the different concentrations of the inhibitor over the sensor chip surface at a

constant flow rate.
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Measure the change in the SPR signal (response units) over time to monitor the

association and dissociation of the inhibitor.

Data Analysis:

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to

determine the association rate constant (ka), dissociation rate constant (kd), and the

equilibrium dissociation constant (KD).

Signaling Pathways and Visualizations
The c-Myc transcription factor regulates a vast network of genes involved in cell proliferation,

metabolism, and apoptosis. An inhibitor of c-Myc would be expected to reverse these effects.
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Caption: Simplified c-Myc signaling pathway and the putative inhibitory point of c-Myc Inhibitor
8.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12388121?utm_src=pdf-body-img
https://www.benchchem.com/product/b12388121?utm_src=pdf-body
https://www.benchchem.com/product/b12388121?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Library
Screening

Hit Identification
(e.g., Quinolinones)

Lead Optimization
(SAR Studies)

Candidate Selection
(c-Myc Inhibitor 8)

Preclinical Studies
(In Vitro & In Vivo) Clinical Trials

Click to download full resolution via product page

Caption: A generalized workflow for the discovery of a targeted inhibitor like c-Myc Inhibitor 8.

Conclusion
c-Myc inhibitor 8 (compound 56) is a promising small molecule with potent anti-proliferative

activity against a wide variety of cancer cell lines. Its quinolinone scaffold represents a valuable

starting point for further medicinal chemistry efforts to improve potency, selectivity, and

pharmacokinetic properties. While the detailed discovery and synthesis data remain

proprietary, the available biological activity data strongly support its further investigation as a

potential therapeutic agent for c-Myc-driven cancers. Future work should focus on elucidating

its precise mechanism of action and evaluating its efficacy and safety in preclinical in vivo

models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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